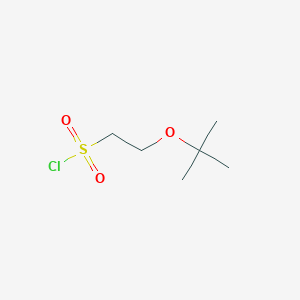![molecular formula C8H15NO2 B1528785 2,6-Dioxaspiro[4.5]decan-9-amine CAS No. 1343024-86-1](/img/structure/B1528785.png)
2,6-Dioxaspiro[4.5]decan-9-amine
Descripción general
Descripción
“2,6-Dioxaspiro[4.5]decan-9-amine” is a chemical compound with the CAS Number: 1343024-86-1 . It has a molecular weight of 157.21 . The IUPAC name for this compound is also “2,6-dioxaspiro[4.5]decan-9-amine” and it has the InChI Code: 1S/C8H15NO2/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7H,1-6,9H2 .
Molecular Structure Analysis
The molecular formula of “2,6-Dioxaspiro[4.5]decan-9-amine” is C8H15NO2 .
Physical And Chemical Properties Analysis
“2,6-Dioxaspiro[4.5]decan-9-amine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Water Purification and Removal of Carcinogenic Dyes :
- A Mannich base derivative involving 1,4-dioxa-8-azaspiro-[4.5]decane showed high efficiency in removing carcinogenic azo dyes from water. This derivative demonstrated a 95-99% removal rate of azo dyes in certain conditions, indicating its potential in water purification processes (Akceylan, Bahadir, & Yılmaz, 2009).
Antimycobacterial Agents :
- Compounds derived from 1-thia-4-azaspiro(4.n)alkanes, related to 2,6-Dioxaspiro[4.5]decan-9-amine, were evaluated as potential antimycobacterial agents. Ten compounds showed significant activity, with the most active compound exhibiting over 90% inhibition at a specific concentration (Srivastava, Gaikwad, Haq, Sinha, & Katti, 2005).
Synthesis of Spiroheterocyclic Compounds :
- Research demonstrated the synthesis of various spiroheterocyclic compounds using 1,4-dioxaspiro[4.5]decan-8-one. These compounds have potential applications in pharmaceuticals and organic chemistry (Meng, Xu, Xu, Hao, Gao, Hu, Rong, & Cai, 2017).
Palladium-Catalyzed Synthesis Processes :
- A study involving the palladium-catalyzed aminocarbonylation of an iodoalkene derived from 2-acetylcyclohexanone, closely related to 2,6-Dioxaspiro[4.5]decan-9-amine, was conducted. This process is significant in the synthesis of complex organic molecules (Farkas, Petz, & Kollár, 2015).
Synthesis of 1,6-Dioxaspirolactones :
- The synthesis of 1,6-dioxaspiro[4.n]decan-2-one systems from sugar-derived spirocyclopropane carboxylic acids, relevant to 2,6-Dioxaspiro[4.5]decan-9-amine, was reported. These compounds have applications in organic synthesis, including the synthesis of dihydro-pyrenolide D (Ramakrishna & Sridhar, 2015).
Synthesis of Novel Spirocyclic Derivatives :
- A study reported the synthesis of novel 4,5-Epoxy-1,2-oxazin-6-ones and α,β-Epoxy-γ-amino acids from β-lithiated oxazolinyloxiranes and nitrones, which are structurally related to 2,6-Dioxaspiro[4.5]decan-9-amine. These derivatives have potential pharmaceutical applications (Capriati, Degennaro, Florio, Luisi, & Punzi, 2006).
Biological Evaluation of Spiro-Phosphazenes :
- Heterocyclic amine substituted spiro-ansa-spiro- and spiro-bino-spiro-phosphazenes, involving compounds similar to 2,6-Dioxaspiro[4.5]decan-9-amine, were synthesized and evaluated for their antimicrobial activity and DNA interactions. This research contributes to the development of new pharmaceutical agents (Koçak, Koçoğlu, Okumuş, Kılıç, Öztürk, Hökelek, Öner, & Açık, 2013).
Synthesis and Biological Evaluation as Serotonin Receptor Agonists :
- Compounds related to 2,6-Dioxaspiro[4.5]decan-9-amine were synthesized and evaluated as potential serotonin receptor agonists. They showed promising neuroprotective activity and potential for pain control (Franchini, Manasieva, Sorbi, Battisti, Fossa, Cichero, Denora, Iacobazzi, Cilia, Pirona, Ronsisvalle, Aricò, & Brasili, 2017).
In Vitro Antibacterial Evaluation of Spiro Derivatives :
- A study synthesized 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives and evaluated their antibacterial activity, demonstrating their potential in developing new antibacterial agents (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2,6-dioxaspiro[4.5]decan-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-1-3-11-8(5-7)2-4-10-6-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTVRYAQXUEGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dioxaspiro[4.5]decan-9-amine | |
CAS RN |
1343024-86-1 | |
| Record name | 2,6-dioxaspiro[4.5]decan-9-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)



![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)




![[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B1528718.png)

![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)

